
(5,6,7-Trimethoxy-1-oxo-1H-2-benzopyran-4-yl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5,6,7-Trimethoxy-1-oxo-1H-2-benzopyran-4-yl)acetonitrile: is a synthetic organic compound belonging to the class of benzopyran derivatives It is characterized by the presence of three methoxy groups attached to the benzopyran ring and an acetonitrile group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5,6,7-Trimethoxy-1-oxo-1H-2-benzopyran-4-yl)acetonitrile typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzopyran precursor.
Methoxylation: Introduction of methoxy groups at the 5, 6, and 7 positions of the benzopyran ring. This can be achieved using methanol and a suitable catalyst under reflux conditions.
Acetonitrile Introduction: The acetonitrile group is introduced at the 4-position through a nucleophilic substitution reaction. This step often involves the use of acetonitrile and a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the methoxylation and acetonitrile introduction steps.
Continuous Flow Chemistry: Employing continuous flow chemistry techniques to enhance reaction efficiency and yield.
Purification: Implementing advanced purification methods such as column chromatography and recrystallization to obtain high-purity product.
化学反応の分析
Types of Reactions
(5,6,7-Trimethoxy-1-oxo-1H-2-benzopyran-4-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the acetonitrile group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Strong nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzopyran derivatives.
科学的研究の応用
(5,6,7-Trimethoxy-1-oxo-1H-2-benzopyran-4-yl)acetonitrile has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: Used as a building block in the synthesis of advanced materials, including polymers and organic semiconductors.
Biological Studies: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action.
作用機序
The mechanism of action of (5,6,7-Trimethoxy-1-oxo-1H-2-benzopyran-4-yl)acetonitrile involves:
Molecular Targets: The compound targets specific enzymes and receptors in biological systems.
Pathways Involved: It modulates signaling pathways related to inflammation and cell proliferation. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators.
類似化合物との比較
Similar Compounds
- (5,6,7-Trimethoxy-1-oxo-1H-2-benzopyran-4-yl)methanol
- (5,6,7-Trimethoxy-1-oxo-1H-2-benzopyran-4-yl)ethanol
- (5,6,7-Trimethoxy-1-oxo-1H-2-benzopyran-4-yl)propionitrile
Uniqueness
- Methoxy Group Positioning : The specific positioning of the methoxy groups at the 5, 6, and 7 positions imparts unique electronic and steric properties to the compound.
- Acetonitrile Group : The presence of the acetonitrile group at the 4-position distinguishes it from other benzopyran derivatives and influences its reactivity and biological activity.
特性
CAS番号 |
66174-83-2 |
|---|---|
分子式 |
C14H13NO5 |
分子量 |
275.26 g/mol |
IUPAC名 |
2-(5,6,7-trimethoxy-1-oxoisochromen-4-yl)acetonitrile |
InChI |
InChI=1S/C14H13NO5/c1-17-10-6-9-11(13(19-3)12(10)18-2)8(4-5-15)7-20-14(9)16/h6-7H,4H2,1-3H3 |
InChIキー |
ACTVFGRYELJTQD-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=C2C(=C1)C(=O)OC=C2CC#N)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


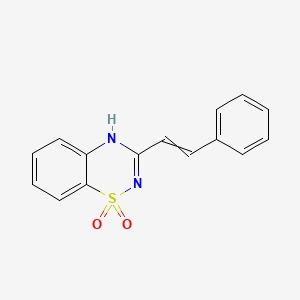
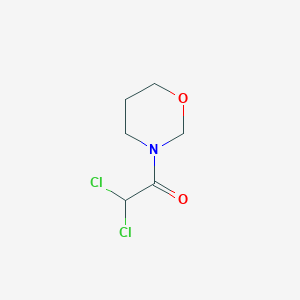
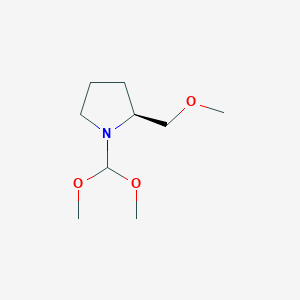
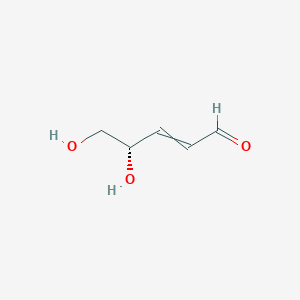

![(8S,10S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one;hydrochloride](/img/structure/B14461396.png)
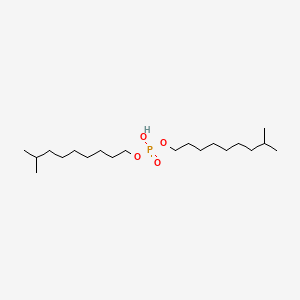
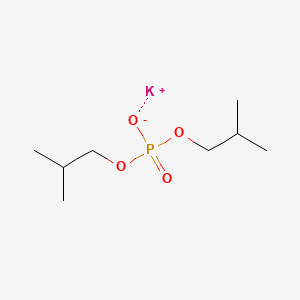
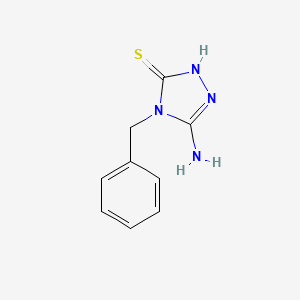


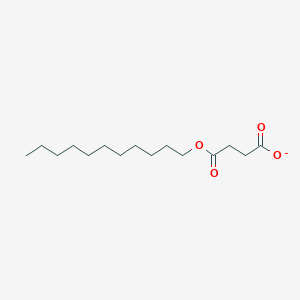
![N-[4-(4-chlorophenoxy)phenyl]-2-piperidin-1-ylacetamide;oxalic acid](/img/structure/B14461453.png)
![Phosphonic acid, [1-phenyl-1-(phenylamino)ethyl]-, diethyl ester](/img/structure/B14461457.png)
